

# Literature review of Plitidepsin's therapeutic potential

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## Compound of Interest

Compound Name: *Plitidepsin*

Cat. No.: *B549178*

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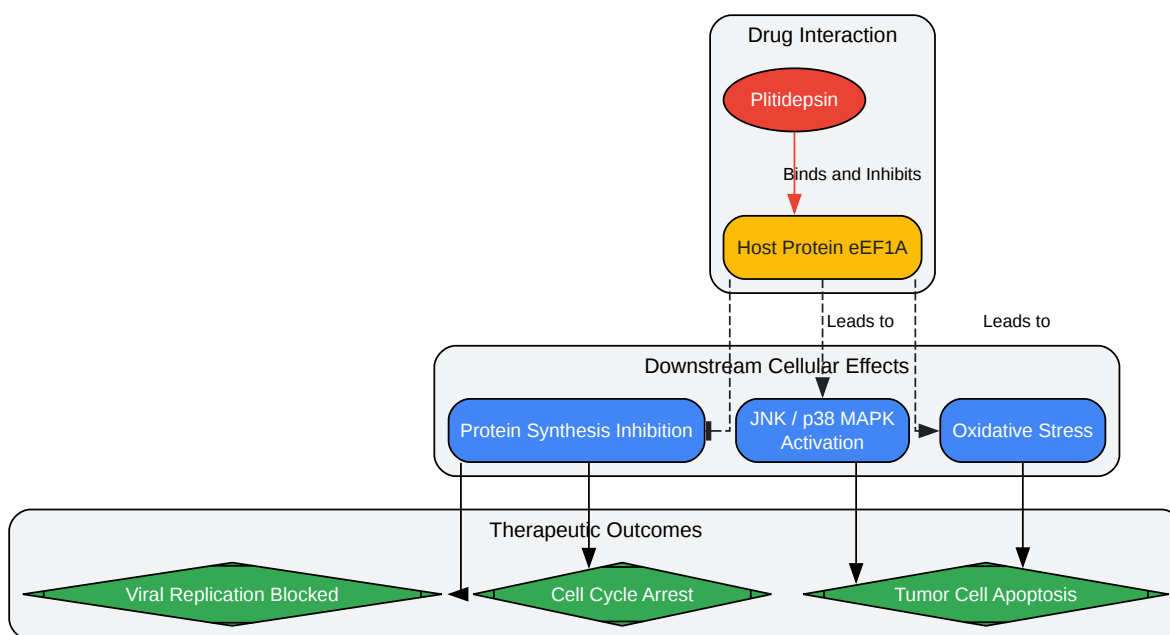
## Core Mechanism of Action: Targeting eEF1A

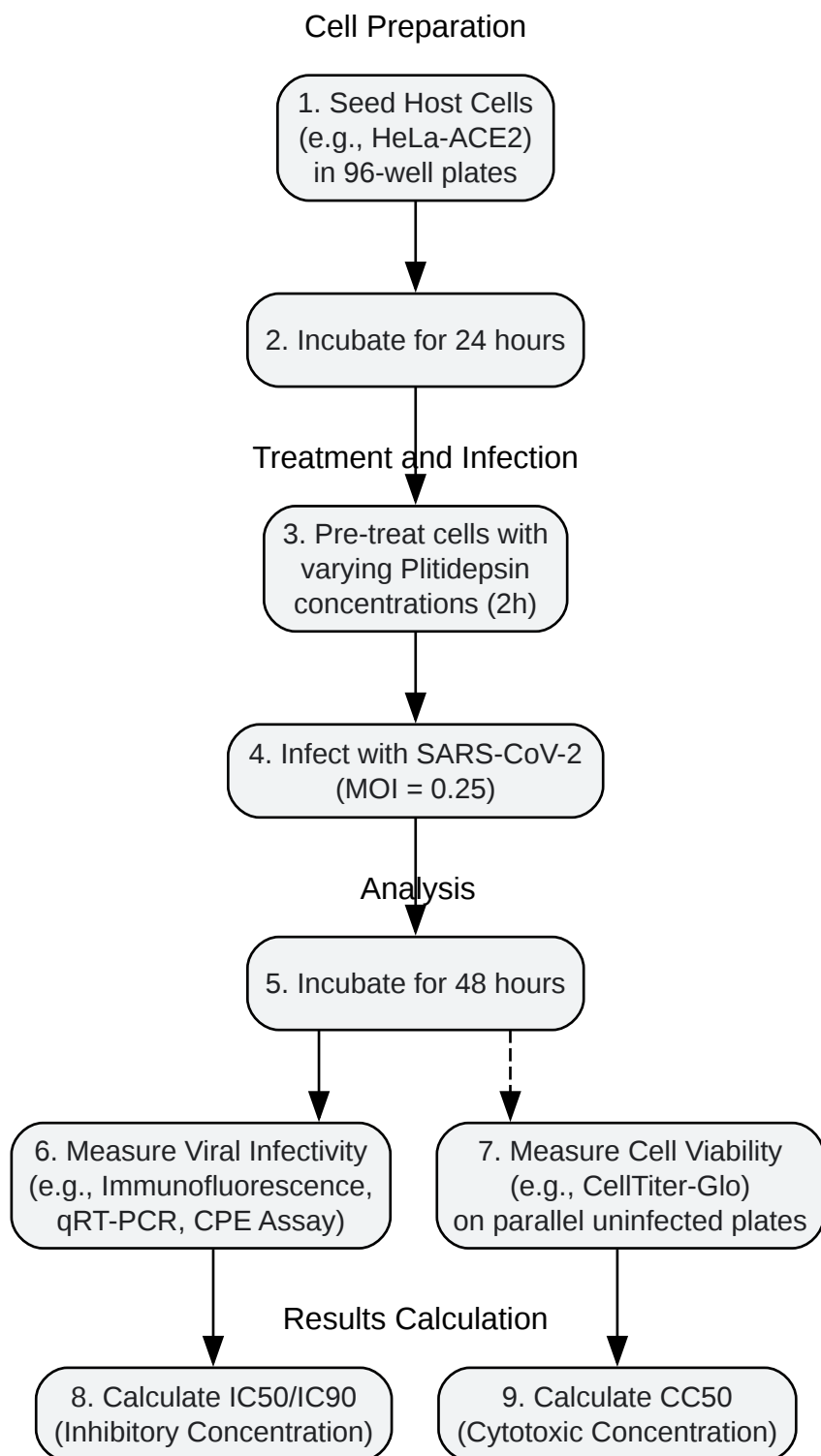
**Plitidepsin's** primary molecular target is the eukaryotic translation elongation factor 1A (eEF1A), with a particular affinity for its eEF1A2 isoform, which is frequently overexpressed in tumor cells.[2][3][4] eEF1A is a crucial component of the cellular protein synthesis machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during translation elongation. By binding to eEF1A, **Plitidepsin** disrupts this fundamental process, leading to a cascade of downstream effects.

This inhibition of protein synthesis has a dual therapeutic impact:

- **Antineoplastic Activity:** Rapidly proliferating cancer cells have a high demand for protein synthesis. **Plitidepsin's** interference with this process leads to cell cycle arrest and the induction of apoptosis (programmed cell death). The apoptotic mechanism is mediated through the induction of early oxidative stress and the sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) signaling pathways.
- **Antiviral Activity:** Many viruses, including RNA viruses like SARS-CoV-2, hijack the host cell's translational machinery to replicate. **Plitidepsin** acts as a "host-directed" antiviral by targeting eEF1A, thereby preventing the synthesis of viral proteins necessary for replication and the formation of new virions. This approach offers the potential for broad-spectrum antiviral activity and may present a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. In SARS-CoV-2, **Plitidepsin** specifically

blocks the translation of viral polyproteins and subgenomic mRNAs, effectively halting the formation of the viral replication-transcription complex.





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## References

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